4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole
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Overview
Description
4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole is a complex organic compound that features a pyrazole ring substituted with a phenoxyphenyl group, a methoxymethyl-pyrrolidinyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The methoxymethyl-pyrrolidinyl group can be introduced through nucleophilic substitution reactions, while the phenoxyphenyl group can be added via Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the methoxymethyl-pyrrolidinyl group can improve solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share a similar core structure but differ in their substituents.
Phenoxyphenyl Compounds: These compounds have a phenoxyphenyl group but may lack the pyrazole ring.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring but with different substituents.
Uniqueness
4-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-methyl-3-(4-phenoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-15-20(16-26-13-12-18(14-26)17-27-2)23(24-25)19-8-10-22(11-9-19)28-21-6-4-3-5-7-21/h3-11,15,18H,12-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSHYSJNCFQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC(C4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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